Product packaging for Isooctyl 2-ethylhexanoate(Cat. No.:CAS No. 30676-91-6)

Isooctyl 2-ethylhexanoate

Cat. No.: B13835155
CAS No.: 30676-91-6
M. Wt: 256.42 g/mol
InChI Key: ARKBMHLACAUIQS-UHFFFAOYSA-N
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Description

Historical Trajectories and Contemporary Significance in Ester Chemistry Research

The study of esters is a cornerstone of organic chemistry, with a history stretching back to the early 19th century. numberanalytics.com The German chemist Leopold Gmelin is credited with introducing the term "ester" in the first half of that century. britannica.com A pivotal moment in ester synthesis was the development of the Fischer-Speier esterification method in 1895, which introduced a catalytic approach to the reaction between carboxylic acids and alcohols, a protocol that remains fundamental. mdpi.com This foundational work unlocked vast possibilities for creating a wide array of ester compounds. mdpi.comebsco.com

Esters are integral to numerous sectors, a testament to their versatile chemical properties. reagent.co.uk They are fundamental components in the production of polymers like polyesters, which are used in textiles and packaging. ebsco.commedium.com In the pharmaceutical industry, esters are crucial as intermediates in the synthesis of active ingredients and are found in well-known drugs. numberanalytics.comebsco.commedium.com The fragrance and food industries rely heavily on esters for their characteristic scents and flavors. britannica.commdpi.com Furthermore, esters serve as plasticizers, solvents, lubricants, and fuel additives, highlighting their broad industrial and economic importance. numberanalytics.commdpi.comreagent.co.uk Ongoing research continues to explore new catalysts, including enzymatic and heterogeneous systems, and green reaction conditions to improve the efficiency and sustainability of ester production. mdpi.commedium.com

Delineation of Current Scholarly Understandings of Isooctyl 2-ethylhexanoate (B8288628)

2-Ethylhexyl 2-ethylhexanoate is an ester formed from the reaction of 2-ethylhexanoic acid and 2-ethyl-1-hexanol. researchgate.net Its branched-chain structure imparts specific physical properties, such as remaining liquid over a wide range of temperatures, which makes it particularly useful for applications in cold environments. researchgate.net

The primary applications of 2-ethylhexyl 2-ethylhexanoate are in the cosmetics and personal care industries. researchgate.netcanada.ca It functions as a skin-conditioning agent and an emollient, improving the texture, spreadability, and wetting behavior of formulations when applied to the skin. researchgate.netcir-safety.org Notifications in Canada have indicated its use in products such as foot lotions and face make-up. canada.cacanada.ca

Significant research has been conducted on the synthesis of 2-ethylhexyl 2-ethylhexanoate, with a focus on enzymatic routes. One detailed kinetic study explored its synthesis via direct esterification using Novozym 435, an immobilized lipase (B570770) from Candida antarctica, in an n-hexane solvent system. researchgate.net The findings from this research are detailed in the sections below.

Detailed Research Findings

Scholarly investigation into the enzymatic synthesis of 2-ethylhexyl 2-ethylhexanoate has provided key insights into the reaction kinetics. A study utilizing Novozym 435 as a biocatalyst determined that the esterification of 2-ethylhexanoic acid and 2-ethyl-1-hexanol follows a Ping-Pong Bi-Bi mechanism. researchgate.net In this model, one substrate (the alcohol) binds to the enzyme and acylates it, releasing the first product (water), followed by the binding of the second substrate (the acid) and the release of the final ester product.

A crucial finding was the inhibitory effect of one of the substrates. The research demonstrated that 2-ethylhexanoic acid acts as an inhibitor in the reaction, which is a critical consideration for process optimization. researchgate.net Conversely, the study found that the alcohol substrate, 2-ethyl-1-hexanol, did not have an inhibitory effect on the enzyme's activity. researchgate.net The research also examined the impact of product concentration on the reaction equilibrium. As expected in a reversible esterification reaction, an increase in the concentration of the product, 2-ethylhexyl-2-ethylhexanoate, led to a decrease in the conversion of the reactants. researchgate.net The kinetic parameters derived from this study are summarized in the table below.

Kinetic ParameterValueUnitDescription
R 37.59mmol h⁻¹ g⁻¹Maximum reaction rate
Kₐ 1.51MMichaelis constant for 2-ethyl-1-hexanol
Kᵢₐ 0.78MInhibition constant for 2-ethylhexanoic acid
Kₑ 1.55MMichaelis constant for 2-ethylhexyl-2-ethylhexanoate (reverse reaction)

Table 1: Kinetic parameters for the synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435, based on the Ping-Pong Bi-Bi model with substrate inhibition. Data sourced from Daneshfar et al. (2007). researchgate.net

Identification of Critical Knowledge Gaps and Future Research Imperatives

Despite the established applications and synthetic routes for 2-ethylhexyl 2-ethylhexanoate, several knowledge gaps and areas for future research exist.

A primary challenge lies in the efficiency of its biocatalytic production. Current enzymatic processes can be hampered by long reaction times, the need for high concentrations of the biocatalyst, the use of organic solvents, and achieving only moderate conversion rates. researchgate.net This points to a clear imperative for further research into process optimization. Future work should focus on the design of more cost-effective bioreactors that can enhance performance and improve process economics. researchgate.net

Furthermore, the stability of the enzyme catalyst is a significant factor. Protein engineering presents a promising avenue to develop more robust lipases with enhanced stability under industrial process conditions, which could lead to more efficient and sustainable synthesis of this and other esters. researchgate.net

Another identified gap is the limited availability of substance-specific toxicological data for 2-ethylhexyl 2-ethylhexanoate itself. canada.ca Risk assessments have often relied on data from its hydrolysis products, 2-ethylhexanoic acid and 2-ethylhexanol, as analogues. canada.ca While safety profiles are outside the scope of this article, the lack of direct data represents a scientific knowledge gap that future toxicological studies could address to provide a more complete understanding of the compound.

Finally, in line with global trends toward greener chemical processes, future research could explore alternative, solvent-free reaction systems or the use of more sustainable catalysts to further improve the environmental footprint of 2-ethylhexyl 2-ethylhexanoate production. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B13835155 Isooctyl 2-ethylhexanoate CAS No. 30676-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30676-91-6

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

6-methylheptyl 2-ethylhexanoate

InChI

InChI=1S/C16H32O2/c1-5-7-12-15(6-2)16(17)18-13-10-8-9-11-14(3)4/h14-15H,5-13H2,1-4H3

InChI Key

ARKBMHLACAUIQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Isooctyl 2 Ethylhexanoate

Catalytic Esterification Pathways in Isooctyl 2-ethylhexanoate (B8288628) Production

The synthesis of Isooctyl 2-ethylhexanoate, an ester derived from 2-ethylhexanoic acid and isooctanol (2-ethylhexan-1-ol), is primarily achieved through esterification. industrialchemicals.gov.auwikipedia.org This reaction can be catalyzed through various pathways, including biocatalytic and conventional chemical methods, each with distinct mechanisms and process implications.

Enzymatic Biocatalysis and Immobilized Enzyme Systems

Biocatalysis, particularly using lipases, presents a green alternative for ester production. mdpi.com Immobilized enzymes are favored as they enhance operational stability and allow for easier separation and reuse, contributing to more cost-effective and environmentally sound processes. mdpi.comnih.gov

For the synthesis of branched-chain esters, the immobilized lipase (B570770) Novozym® 435, which is Candida antarctica lipase B immobilized on an acrylic resin, has demonstrated significant catalytic ability. nih.govresearchgate.netnih.gov Research on the direct esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol using Novozym 435 in a solvent like n-hexane has been conducted. researchgate.net The use of immobilized enzymes helps to overcome some of the challenges associated with free enzymes, such as mass transfer limitations and instability, making the process more viable for industrial application. mdpi.com The reusability of the immobilized lipase is a key factor in reducing production costs; for instance, in the synthesis of other esters, immobilized lipases have been successfully recycled for multiple consecutive cycles. academax.comresearchgate.net

Homogeneous and Heterogeneous Catalysis Approaches

Beyond enzymatic methods, traditional chemical catalysis is widely employed for ester synthesis. These methods are broadly categorized as homogeneous or heterogeneous catalysis. rsc.org

Homogeneous catalysts exist in the same phase as the reactants, often involving acids like concentrated sulfuric acid. savemyexams.comchemguide.co.uk These catalysts are generally active and selective but can be difficult to separate from the reaction mixture and reuse. rsc.org Metal salts of 2-ethylhexanoic acid, such as tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)2) and potassium 2-ethylhexanoate, are used in various chemical syntheses. chemrxiv.orgatamanchemicals.com While Sn(Oct)2 is a well-known catalyst for ring-opening polymerization of lactides, its role in direct esterification is also significant. atamanchemicals.comresearchgate.net

Heterogeneous catalysts are in a different phase from the reaction mixture, which simplifies their separation and regeneration. rsc.orgsavemyexams.com They are typically stable and easily recyclable, though they may exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org Materials like metal oxides, carbonates, and ion-exchange resins are common heterogeneous catalysts. mdpi.comtib-chemicals.comacs.org For the production of high-viscosity complex esters involving 2-ethylhexanoic acid, heterogeneous catalysts have been studied, showing that the reaction order can shift depending on the strong adsorption of the organic acid on the catalyst's surface. researchgate.net

The ideal catalyst aims to combine the high activity and selectivity of homogeneous systems with the stability and reusability of heterogeneous ones. rsc.org

Mechanistic Studies of Esterification Reactions

The mechanism of esterification varies depending on the catalytic pathway.

For the enzymatic synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435, a Ping-Pong Bi-Bi reaction mechanism has been proposed. researchgate.net In this type of mechanism, the first substrate (the acid) binds to the enzyme and releases the first product (water), forming an enzyme-substrate complex. The second substrate (the alcohol) then binds to this complex, leading to the formation of the final ester product and regeneration of the free enzyme. researchgate.netnih.gov

In conventional acid-catalyzed esterification (a Fischer esterification), the mechanism involves several steps. chemguide.co.ukbyjus.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). chemguide.co.uk This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A proton transfer then occurs, forming a good leaving group (water). Finally, the elimination of water and deprotonation of the resulting intermediate yields the ester and regenerates the acid catalyst. chemguide.co.ukbyjus.com

Optimization Strategies for Enhanced Yield and Selectivity

To maximize the efficiency of this compound production, various process parameters and engineering aspects must be carefully controlled and optimized.

Influence of Reaction Parameters (Temperature, Stoichiometry, Solvent Effects)

The yield and rate of esterification are highly sensitive to reaction conditions.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for enzymatic catalysis, there is an optimal temperature beyond which the enzyme can denature and lose activity. For example, in the synthesis of a similar branched ester, high conversions were achieved at temperatures of 70 °C and 80 °C. nih.gov For some lipase-catalyzed reactions, an optimal temperature of around 40-50 °C has been reported. academax.comresearchgate.net

Stoichiometry (Molar Ratio): Esterification is a reversible reaction. According to Le Chatelier's principle, using an excess of one of the reactants (typically the alcohol) can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (the acid). nih.gov In a study on a similar branched ester, using a 10% to 20% excess of the alcohol was found to compensate for evaporation losses at higher temperatures and achieve very high conversions. nih.gov For other ester syntheses, molar ratios of alcohol to acid ranging from 1.6:1 to 7:1 have been found to be optimal. nih.govacademax.com

Solvent Effects: The choice of solvent can significantly impact the reaction. In many modern processes, solvent-free systems are preferred to create a greener process and simplify product purification. nih.govresearchgate.net However, in some cases, a non-polar organic solvent like n-hexane is used to dissolve the reactants and facilitate the reaction. researchgate.net The solvent can also affect the enzyme's stability and activity in biocatalytic systems. nih.gov

Table 1: Effect of Reactant Concentration on this compound Synthesis

Initial Reactant Concentration (M)Initial Water Concentration (M)Initial Ester Concentration (M)Final Reactant Conversion (%)
0.400~75
0.400.1~60
0.400.2~45
0.400.3~30
0.40.110~60
0.40.220~48
0.40.330~35

This table is generated based on graphical data from a study on the synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by Novozym 435. researchgate.net The data shows that increasing the initial concentration of the products (ester and water) decreases the final conversion of the reactants, which is consistent with a reversible reaction.

Reactor Design and Process Intensification Considerations

For esterification reactions, which are often equilibrium-limited, reactive distillation is a powerful process intensification technique. This method combines reaction and separation in a single unit. As the ester product is formed, it is continuously removed from the reaction zone, which shifts the equilibrium towards higher conversion rates. This has been successfully applied to the production of esters like butyl acetate. acs.org

The use of packed-bed reactors (PBRs) containing the immobilized catalyst is another effective design, particularly for continuous processes. mdpi.com This setup allows for high catalyst loading and efficient reactant-catalyst contact. For enzymatic reactions, a continuous packed-bed reactor can be used to achieve high yields. mdpi.com

Other process intensification strategies include the use of microreactors, which offer superior heat and mass transfer, and alternative energy sources like ultrasound, which can accelerate enzymatic reactions and reduce reaction times significantly. researchgate.netmdpi.com The selection of the optimal reactor concept must consider the entire process, including downstream separation and reactant recycling, to develop a truly economical and sustainable manufacturing process. researchgate.net

Novel Synthetic Routes and Derivatization Strategies

The primary industrial production of this compound, a branched-chain ester, is achieved through the direct esterification of 2-ethylhexanoic acid (2-EHA) and isooctyl alcohol (often 2-ethylhexanol). scribd.comcanada.ca While this fundamental pathway remains consistent, novel research focuses on improving reaction efficiency and product purity through advanced catalytic systems and process technologies.

Catalytic Innovations: Recent advancements center on replacing traditional homogeneous acid catalysts, which are often corrosive and difficult to separate, with heterogeneous and more environmentally benign alternatives.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as the ion-exchange resin Amberlyst® 15, have been studied for the esterification of 2-ethylhexanoic acid. rsc.org These catalysts offer easier separation from the reaction mixture and potential for reuse, simplifying the purification process. rsc.org Another approach involves using phosphomolybdovanadium heteropolyacid solid catalysts (H₃₊ₙPMo₁₂₋ₙVₙO₄₀·xH₂O) for the synthesis of the 2-EHA precursor, which demonstrates high conversion rates and selectivity under mild conditions. google.com

Enzymatic Catalysis: Biocatalysis presents a significant innovation in ester synthesis. The use of immobilized lipases, such as Novozym® 435, has been successfully demonstrated for the synthesis of analogous branched esters like 2-ethylhexyl 2-methylhexanoate. mdpi.com This method operates under mild conditions (e.g., 70-80 °C) in a solvent-free system, yielding high-purity products. mdpi.comresearchgate.net Research on the enzymatic synthesis of 2-ethylhexyl 2-ethylhexanoate specifically highlights that optimal results can be achieved at 80 °C with a biocatalyst concentration of 2.5% (w/w). researchgate.net

Ionic Liquids: Ionic liquids (ILs) have emerged as novel catalysts and reaction media. Brønsted acidic ionic liquids, for instance, have been used to catalyze the synthesis of bis(2-ethylhexyl) terephthalate (B1205515), achieving full conversion and 100% selectivity by forming a biphasic system that helps drive the reaction equilibrium. mdpi.com The use of specific ionic liquids like trihexyltetradecylphosphonium (B14245789) 2-ethylhexanoate has also been synthesized and explored, indicating the versatility of these compounds in various chemical applications. google.com

The table below compares different catalytic approaches for the synthesis of branched-chain esters, highlighting key operational parameters.

Catalyst TypeSpecific Catalyst ExampleKey AdvantagesTypical Reaction ConditionsReported Conversion/Yield
Solid Acid CatalystAmberlyst® 15Easy separation, reusable. rsc.orgElevated temperatures. rsc.orgHigh conversion. rsc.org
Enzymatic (Lipase)Novozym® 435 (immobilized)Mild conditions, high purity, solvent-free option. mdpi.comresearchgate.net70-80 °C. mdpi.comresearchgate.netUp to 99% conversion. mdpi.com
Ionic LiquidBrønsted acidic ILsActs as both catalyst and solvent, facilitates product separation. mdpi.com90-120 °C. mdpi.comFull conversion, 100% selectivity (for terephthalate ester). mdpi.com

Derivatization Strategies: Derivatization of this compound is not a common industrial or research focus, as it is primarily synthesized as a final product for applications in cosmetics and as a plasticizer. medkoo.comatamanchemicals.com The chemical stability that makes it a useful emollient and solvent means it is not typically used as a reactive intermediate for further chemical transformations. Research literature primarily focuses on its synthesis and application rather than its conversion into other chemical entities.

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly influenced by the principles of green chemistry, which aim to reduce environmental impact and improve process efficiency. Key strategies include the use of sustainable catalysts, alternative reaction media, and process intensification.

Green Catalysts and Solvents: A major focus of green synthesis is the replacement of hazardous materials.

Biocatalysis: The use of enzymes like Novozym® 435 is a prime example of green chemistry in action. mdpi.com This method avoids harsh temperatures and corrosive catalysts, operates in solvent-free conditions, reduces waste, and yields high-quality, pure products suitable for sensitive applications like cosmetics. mdpi.comresearchgate.net

Solid Acid Catalysts: As mentioned, catalysts like Amberlyst® 15 and various heteropolyacids avoid the issues associated with liquid acid catalysts, such as neutralization steps that create salt waste. rsc.orggoogle.com

Alternative Solvents: Research has explored using supercritical CO₂ as a reaction medium for the esterification of 2-ethyl-1-hexanol with 2-ethylhexanoic acid. rsc.org Supercritical CO₂ is a non-toxic, non-flammable, and environmentally benign solvent that can be easily removed and recycled post-reaction. rsc.org Similarly, ionic liquids can serve as green solvents that are recyclable and can enhance reaction rates. mdpi.commdpi.com

Process Intensification with Reactive Distillation: Reactive distillation (RD) is a powerful process intensification technology that combines chemical reaction and product separation into a single unit. researchgate.netmdpi.com For equilibrium-limited reactions like esterification, RD offers significant advantages:

Enhanced Conversion: By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, driving the reaction to completion. researchgate.netresearchgate.net

Energy Savings: Combining reaction and separation into one vessel reduces the number of required unit operations, leading to lower capital and energy costs. mdpi.comresearchgate.net

High Purity Products: RD can be configured to yield a high-purity ester product directly from the bottom of the column, while water is removed from the top. researchgate.net

The application of reactive distillation has been successfully demonstrated for various esterification processes, including those involving branched alcohols, and is a key technology for making the synthesis of esters like this compound more sustainable. researchgate.netacs.org

The table below summarizes the application of green chemistry principles to the synthesis of branched esters.

Green Chemistry PrincipleApplication in Ester SynthesisSpecific Example/TechnologyBenefit
Use of Renewable Feedstocks/Benign CatalystsEnzymatic catalysisImmobilized lipase Novozym® 435. mdpi.comMild conditions, high selectivity, reduced waste. mdpi.comresearchgate.net
Safer Solvents and AuxiliariesAlternative reaction mediaSupercritical CO₂. rsc.orgNon-toxic, easy separation, recyclable. rsc.org
Energy Efficiency/Process IntensificationCombining reaction and separationReactive Distillation (RD). researchgate.netmdpi.comIncreased conversion, lower energy consumption, reduced capital cost. researchgate.net
CatalysisReplacement of homogeneous acidsSolid acid catalysts (e.g., Amberlyst® 15). rsc.orgEasy recovery and reuse, avoids corrosive waste streams. rsc.org

Advanced Analytical Techniques for Isooctyl 2 Ethylhexanoate and Its Metabolites

Chromatographic Separations and Quantitative Analysis

Chromatography is a fundamental technique for separating the components of a mixture, allowing for their individual quantification and identification. Both gas and liquid chromatography are extensively utilized for the analysis of esters like Isooctyl 2-ethylhexanoate (B8288628).

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds such as Isooctyl 2-ethylhexanoate. It is widely employed for determining the purity of the compound and for the quantitative analysis of its presence in various matrices. utm.my

Methodologies typically involve a gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID). The choice of the stationary phase is critical for achieving optimal separation. A 5% phenyl methyl siloxane column is often suitable for this type of analysis due to its performance at high temperatures and resistance to water, which may be present in sample extracts. nih.gov The method's specificity can be confirmed by ensuring that no interfering peaks appear at the retention time of the analyte when blank solutions are injected. ijpar.com For quantitative analysis, a calibration curve is typically prepared using standard solutions of known concentrations. ijpar.com

Detailed Research Findings: In a typical GC-FID setup for analyzing related compounds, the following parameters might be employed:

Injector and Detector Temperatures: The injector is often set to a high temperature (e.g., 250 °C to 280 °C) to ensure rapid volatilization of the sample, while the FID detector is maintained at an even higher temperature (e.g., 310 °C) for efficient ionization. fmach.itscholarsresearchlibrary.com

Oven Temperature Program: A temperature program is used to separate components based on their boiling points. An example program might start at 50 °C and ramp up to 300 °C at a rate of 3 °C per minute. fmach.it

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate. fmach.itscholarsresearchlibrary.com

The purity and composition of ester mixtures can be determined from the resulting chromatogram, where distinct peaks correspond to different components. researchgate.net The area of each peak is proportional to the concentration of that component in the sample.

Table 1: Typical Gas Chromatography (GC-FID) Parameters for Ester Analysis

Parameter Typical Setting Purpose
Column Capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane) Separates components of the mixture based on their affinity for the stationary phase. nih.govijpar.com
Injector Temperature 250 °C - 280 °C Ensures rapid and complete vaporization of the sample. fmach.itscholarsresearchlibrary.com
Oven Program Ramped (e.g., 50 °C to 300 °C at 3 °C/min) Controls the separation by exploiting differences in component boiling points. fmach.it
Carrier Gas Helium (99.999% purity) Transports the vaporized sample through the column. fmach.itscholarsresearchlibrary.com
Detector Flame Ionization Detector (FID) Detects and quantifies organic compounds as they elute from the column. ijpar.com

| Detector Temperature | ~310 °C | Maintains the detector at a high temperature for optimal performance. fmach.it |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is indispensable for analyzing compounds that are non-volatile, thermally labile, or have a high molecular weight. actascientific.comlcms.cz While this compound itself is amenable to GC, LC methods are crucial for the analysis of its potential polar metabolites.

Reverse-phase HPLC (RP-HPLC) is a common mode used for these types of analyses. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comresearcher.life The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Detailed Research Findings:

Mobile Phase: A typical mobile phase for the analysis of related carboxylic acids and esters consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comresearcher.life For applications where the eluent is introduced into a mass spectrometer (LC-MS), volatile buffers like formic acid or ammonium acetate are used instead of non-volatile ones like phosphoric acid. sielc.comresearcher.life

Columns: Hypersil BDS C18 columns are effective for separating degradation products and metabolites. researcher.life

Advancements: The development of UHPLC systems, which use columns with smaller particle sizes (e.g., sub-2 µm), allows for significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Table 2: Example Liquid Chromatography (LC) Conditions for Analysis of Related Compounds

Parameter Typical Setting Purpose
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates compounds based on polarity. sielc.com
Column C18 (e.g., Hypersil BDS C18) Provides a nonpolar stationary phase for hydrophobic interactions. researcher.life
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium acetate or formic acid) Elutes the separated components from the column. sielc.comresearcher.life
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition, while gradient changes the composition over time to improve separation. researcher.life
Detector UV, Diode Array Detector (DAD), or Mass Spectrometer (MS) Detects and identifies the compounds as they elute. nih.gov

| Flow Rate | 0.2 - 1.8 mL/min | Controls the speed of the separation. researcher.lifeasdlib.org |

Spectroscopic Approaches for Structural Elucidation and Characterization

Spectroscopy is a powerful tool for determining the molecular structure of a compound. Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about a molecule's functional groups and atomic connectivity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic absorptions include the C-O stretches and the C-H stretches of the long alkyl chains. wiley-vch.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the complete structure of an organic molecule. wesleyan.eduresearchgate.net It provides information on the chemical environment of individual atoms.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl and hexyl chains of both the alcohol and acid portions of the ester. The chemical shift (δ), splitting pattern (multiplicity), and integration (area under the peak) of each signal help to assign it to a specific proton in the structure. chemicalbook.commagritek.com

¹³C NMR (Carbon-13 NMR): This technique identifies all the non-equivalent carbon atoms in a molecule. multiscreensite.com The spectrum of this compound would show a signal for the carbonyl carbon of the ester group at a characteristic downfield chemical shift (around 170-180 ppm), as well as distinct signals for each of the carbons in the isooctyl and 2-ethylhexanoyl chains.

Table 3: Characteristic Spectroscopic Data for Ester Compounds

Technique Feature Typical Range/Value Interpretation for this compound
IR Spectroscopy Carbonyl (C=O) Stretch 1735-1750 cm⁻¹ Confirms the presence of the ester functional group. wiley-vch.de
C-O Stretch 1000-1300 cm⁻¹ Indicates the single bonds of the ester linkage.
C-H Stretch (Alkyl) 2850-2960 cm⁻¹ Confirms the presence of the long alkyl chains.
¹H NMR -CH₂-O-C=O Protons δ 4.0-4.5 ppm Protons on the carbon adjacent to the ester oxygen.
-CH- Protons δ 1.5-2.5 ppm Protons on the branched carbons of the alkyl chains.
-CH₂- and -CH₃ Protons δ 0.8-1.7 ppm Protons of the alkyl chains. chemicalbook.comchemicalbook.com
¹³C NMR Carbonyl (C=O) Carbon δ 170-180 ppm Confirms the ester carbonyl carbon. multiscreensite.com
-C-O Carbon δ 60-80 ppm Carbon atom attached to the ester oxygen.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺). This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint that can be used for identification. libretexts.org Common fragmentation pathways for esters include cleavage of the C-O bond and rearrangements like the McLafferty rearrangement. The analysis of these fragments helps to confirm the structure of the parent molecule. nih.gov

MS is also a critical tool for identifying unknown degradation products or metabolites. researcher.life By determining the precise mass of a degradation product, a molecular formula can be proposed. Further analysis of its fragmentation pattern can then help to elucidate its specific chemical structure. nih.gov

Table 4: Potential Key Fragments in the Mass Spectrum of this compound (C₁₆H₃₂O₂)

m/z Value Possible Fragment Ion Origin of Fragment
256 [C₁₆H₃₂O₂]⁺ Molecular Ion (M⁺) lookchem.com
143 [CH₃(CH₂)₃CH(C₂H₅)CO]⁺ Acylium ion from cleavage of the O-alkyl bond.
113 [C₈H₁₇]⁺ Isooctyl carbocation from cleavage of the O-alkyl bond.
85 [CH₃(CH₂)₃CH(C₂H₅)]⁺ Fragment from the 2-ethylhexanoyl group.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, creating a powerful tool for analyzing complex mixtures. nih.govasdlib.orgchemijournal.com These methods offer enhanced sensitivity and specificity compared to using either technique alone. chemijournal.comrjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds. scholarsresearchlibrary.com In this technique, the gas chromatograph separates the components of a mixture, and each separated component is then directly introduced into the mass spectrometer. asdlib.org The MS acts as a highly specific detector, providing a mass spectrum for each chromatographic peak. fmach.it This allows for the positive identification of compounds by comparing their mass spectra to library databases. fmach.it GC-MS is highly effective for quantifying this compound in complex matrices and identifying related volatile impurities or degradation products. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of less volatile or thermally unstable compounds, such as many metabolites of this compound, LC-MS/MS is the method of choice. nih.gov This technique couples an LC system to a tandem mass spectrometer. nih.gov Tandem MS (MS/MS) involves multiple stages of mass analysis. A precursor ion of a specific m/z is selected from the ions generated from the LC eluent, fragmented, and then the resulting product ions are analyzed. This process provides a very high degree of selectivity and sensitivity, making it ideal for detecting and quantifying trace levels of metabolites in complex biological samples like urine or serum. nih.govbesjournal.comnih.gov The development of reliable LC-MS/MS methods has been crucial for assessing human exposure to related compounds by measuring their specific metabolites. nih.govnih.gov

Table 5: Comparison of Hyphenated Techniques for Analysis

Technique Principle Primary Application for this compound Advantages
GC-MS Combines GC separation with MS detection. asdlib.org - Quantitative analysis of the parent compound in various matrices. - Identification of volatile impurities and degradation products. nih.govnih.gov - Excellent separation for volatile compounds. - Extensive mass spectral libraries for identification. fmach.it - High sensitivity and specificity.

| LC-MS/MS | Combines LC separation with tandem MS detection. | - Analysis of non-volatile or thermally labile metabolites. nih.gov - Quantification of trace-level metabolites in biological fluids (e.g., urine, serum). nih.govbesjournal.com | - Applicable to a wide range of polarities and molecular weights. actascientific.com - Extremely high selectivity and sensitivity. chemijournal.com - Provides structural confirmation of metabolites. |

Development and Validation of Robust Sample Preparation Protocols

The accurate and reliable quantification of this compound and its metabolites, such as 2-ethylhexanoic acid (2-EHA), from complex biological and environmental matrices is critically dependent on the development and validation of robust sample preparation protocols. The primary objectives of these protocols are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and present them in a solvent compatible with the final analytical instrument. While specific validated methods for this compound are not extensively detailed in publicly available literature, established protocols for structurally similar compounds, such as phthalate esters and their metabolites, provide a strong foundation for developing effective methods. Key techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijpsjournal.com For the primary metabolite, 2-ethylhexanoic acid, which is a carboxylic acid, pH adjustment of the aqueous sample is a critical step. By lowering the sample pH to a level at least two units below the pKa of the carboxylic acid group, the analyte is converted to its neutral, protonated form, which significantly increases its partitioning into a nonpolar organic solvent. utwente.nl

A typical LLE protocol for extracting 2-EHA from a biological fluid like plasma or urine would involve:

Acidification of the sample (e.g., 500 µL of plasma) with an acid like hydrochloric acid. nih.gov

Addition of a water-immiscible organic solvent, such as ethyl acetate or diethyl ether, at a solvent-to-sample ratio of approximately 5:1 (v/v). nih.govarborassays.com

Vigorous mixing (vortexing) to facilitate the transfer of the analyte into the organic phase, followed by centrifugation to achieve clear phase separation. dmbj.org.rs

The organic layer is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

The dried residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument, such as acetonitrile or methanol. agilent.com

The "salting-out" effect can be employed to enhance extraction efficiency by adding salts like sodium chloride or sodium sulfate to the aqueous phase, which decreases the solubility of organic analytes and promotes their transfer into the organic solvent. websiteonline.cn

Solid-Phase Extraction (SPE)

SPE is a more selective and easily automated alternative to LLE that has become a cornerstone of modern sample preparation. ijpsjournal.comsigmaaldrich.com This technique utilizes a solid sorbent packed into a cartridge or plate to retain the analyte of interest while matrix interferences are washed away. sigmaaldrich.com For nonpolar compounds like this compound and its less polar metabolites, reversed-phase SPE using a C18 (octadecyl) sorbent is highly effective. nih.gov

The SPE process generally involves four key steps:

Conditioning: The sorbent is activated by washing it with an organic solvent (e.g., methanol) followed by an equilibration step with deionized water or a buffer matching the sample's pH. ijpsjournal.com

Sample Loading: The pre-treated sample is passed through the SPE cartridge, and the analytes are adsorbed onto the sorbent via hydrophobic interactions. ijpsjournal.com

Washing: The cartridge is washed with a weak solvent (e.g., a water/methanol mixture) to remove hydrophilic, co-adsorbed matrix interferences without eluting the target analytes.

Elution: A strong, nonpolar organic solvent (e.g., acetonitrile, ethyl acetate) is used to disrupt the interaction between the analytes and the sorbent, releasing them for collection. nih.gov The collected eluate is then typically evaporated and reconstituted for analysis.

QuEChERS Approach

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple, two-step process, making it ideal for high-throughput laboratories. mz-at.desigmaaldrich.com Originally developed for pesticide analysis in food, its application has expanded to a wide array of analytes and matrices. mz-at.de

Extraction and Partitioning: A homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate and sodium chloride. sigmaaldrich.comsepscience.com Shaking and centrifugation cause the sample to partition into an upper organic layer (containing the analytes) and a lower aqueous layer.

Dispersive SPE (dSPE) Cleanup: An aliquot of the organic supernatant is transferred to a tube containing a mixture of bulk SPE sorbents. For matrices containing lipids and fatty acids, a combination of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove nonpolar interferences like lipids) is commonly used. sigmaaldrich.com After vortexing and centrifugation, the cleaned extract is ready for analysis.

Method Validation Findings

The validation of any analytical method is essential to ensure its reliability for the intended purpose. amazonaws.comdemarcheiso17025.com This involves assessing parameters such as linearity, accuracy (recovery), precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net The following tables present validation data from studies on structurally analogous compounds, demonstrating the performance metrics that can be expected for a fully optimized and validated method for this compound and its metabolites.

Table 1: Validation Parameters for SPE-GC-IT/MS Analysis of Phthalate Esters in Blood

This table shows the performance of a validated Solid-Phase Extraction (SPE) method using a C18 sorbent coupled with Gas Chromatography-Ion Trap/Mass Spectrometry for the analysis of various phthalate esters in blood samples. The data indicate excellent recovery and precision.

AnalyteLOD (ng mL⁻¹)LOQ (ng mL⁻¹)Recovery (%)Precision (RSD %)
Dimethyl phthalate0.40.694 ± 49.8
Diethyl phthalate0.60.898 ± 510.5
Di-n-butyl phthalate0.080.4103 ± 612.5
Benzyl butyl phthalate0.20.589 ± 38.9
Di(2-ethylhexyl) phthalate0.30.595 ± 411.2

Data adapted from a study on phthalate analysis in marine turtle blood, demonstrating the effectiveness of SPE for complex biological matrices. nih.gov

Table 2: Validation Data for GC Determination of 2-Ethylhexanoic Acid (2-EHA) in Urine

This table summarizes the validation results for a Gas Chromatography (GC) method developed to quantify 2-EHA, a key metabolite, in the urine of occupationally exposed workers.

ParameterValue
Analytical Range0.03–2.70 mmol mol⁻¹ creatinine
Limit of Detection (LOD)0.01 mmol mol⁻¹ creatinine
Recovery81–90%
Coefficient of Variation (CV)9.8%

Data from a validated method involving derivatization of 2-EHA to its pentafluorobenzyl ester followed by GC with electron capture detection. nih.gov

Table 3: Method Detection Limits for Phthalate Metabolites in Serum by HPLC-ESI-MS/MS

This table presents the low detection limits achievable with a highly sensitive method combining Solid-Phase Extraction with High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for phthalate monoesters in human serum.

Analyte (Metabolite)Limit of Detection (LOD) (ng/mL)
Monoethyl phthalate1.3
Mono-n-butyl phthalate0.6
Mono-(2-ethylhexyl) phthalate0.8
Monobenzyl phthalate0.7
Mono-isononyl phthalate0.6

These results highlight the sensitivity of modern analytical techniques for quantifying trace levels of ester metabolites in complex biological fluids. scispace.com

Mechanistic Applications in Material Science and Engineering

Roles in Polymer Systems and Plasticization Mechanisms

As a plasticizer, isooctyl 2-ethylhexanoate (B8288628) is incorporated into polymer matrices to enhance flexibility, durability, and processability. Its effectiveness is rooted in its ability to integrate within the polymer structure, thereby altering the intermolecular forces between polymer chains.

Interfacial Interactions and Compatibility within Polymer Matrices

Influence on Polymer Rheology and Mechanical Performance

The introduction of isooctyl 2-ethylhexanoate into a polymer system alters its rheological and mechanical properties. By positioning itself between polymer chains, the plasticizer reduces the intermolecular forces, which in turn lowers the glass transition temperature (Tg) of the polymer. This increased molecular mobility manifests as enhanced flexibility and reduced brittleness. The specific impact on rheology, such as viscosity and melt flow index, is a critical consideration during polymer processing. While detailed research findings on the specific quantifiable effects of this compound on these properties are not available in the search results, its general function as a plasticizer implies a reduction in melt viscosity, which can facilitate processes like extrusion and molding.

Impact on Polymer Processing and Long-Term Stability

The presence of this compound can improve the processability of polymers by acting as an internal lubricant, reducing friction between polymer chains and between the polymer and processing equipment. This can lead to lower energy consumption and faster processing cycles.

Contributions to Lubricant Formulations and Tribological Characteristics

In the realm of lubricants, this compound is utilized as a base stock or additive to achieve specific performance characteristics, particularly in synthetic and semi-synthetic formulations.

Boundary Lubrication Mechanisms and Adsorption Phenomena

Under boundary lubrication conditions, where the lubricating film is thin and direct surface-to-surface contact is possible, the chemical nature of the lubricant becomes paramount. Esters like this compound can form adsorbed layers on metal surfaces. The polar ester groups have an affinity for metallic surfaces, leading to the formation of a protective film that can reduce friction and wear. This adsorption is a key mechanism in preventing direct asperity contact and subsequent damage to the lubricated components. The specific orientation and strength of this adsorbed layer are influenced by factors such as surface energy, temperature, and the presence of other additives.

Enhancement of Wear Resistance and Friction Reduction

The tribological performance of a lubricant is often defined by its ability to minimize wear and friction. This compound can contribute to a lower traction coefficient in lubricant formulations. googleapis.com A lower traction coefficient signifies less energy loss due to shearing of the lubricant film under high pressure, which is a desirable characteristic in applications aiming for improved energy efficiency. googleapis.com The formation of a robust lubricating film under elastohydrodynamic lubrication (EHL) conditions is crucial for separating moving surfaces and preventing wear. googleapis.com While specific data quantifying the wear resistance and friction reduction imparted by this compound alone is not detailed in the provided search results, its inclusion in lubricant compositions is intended to enhance these properties.

The following table summarizes some of the properties of lubricant base oil groups, providing context for the environment in which this compound may be used.

Base Oil GroupSaturatesSulfurViscosity Index
Group I<90% and/or>0.03% and≥80 and <120
Group II≥90% and≤0.03% and≥80 and <120
Group III≥90% and≤0.03% and≥120
Group IV---
Group VAll other base stocks not included in Groups I-IV--

Functionality in Coating and Surface Chemistry

In coatings, the properties of film formation, adhesion, and surface characteristics are paramount for performance and longevity. Esters like this compound can act as coalescing agents or plasticizers, influencing the final properties of the coating.

Film Formation Dynamics and Surface Adhesion

The formation of a durable and adherent coating film is a complex process involving the transition from a liquid to a solid state. In solvent-borne systems, the polymer is dissolved in a solvent, and as the solvent evaporates, the polymer chains collapse to form a solid film scottbader.com. In water-borne latex systems, dispersed polymer particles must pack together and fuse into a continuous film, a process known as coalescence scottbader.com.

Coalescing agents or plasticizers are often added to lower the minimum film formation temperature (MFFT), which is related to the glass transition temperature (Tg) of the polymer scottbader.com. These agents temporarily soften the polymer particles, allowing them to fuse at ambient temperatures. Although direct studies on this compound are not prevalent in the reviewed literature, its properties as a long-chain ester suggest it could serve this function, enhancing film integrity.

Proper adhesion is critical and depends on the coating's ability to make intimate molecular contact with the substrate surface specialchem.com. Adhesion can be compromised by various factors, including poor wetting or the presence of additives like certain wetting agents that can create a weak boundary layer at the coating-substrate interface. The selection of additives is therefore crucial to ensure strong and lasting adhesion specialchem.com. Adhesion promoters, such as silane-based compounds, are often incorporated into formulations to form chemical bonds with both the substrate and the polymer binder, significantly enhancing adhesion specialchem.com.

Modification of Surface Wettability and Optical Properties

The surface properties of a coating, such as how it interacts with water (wettability) and light (optical properties), are critical for its application. Wettability is determined by the surface energy and is often quantified by the water contact angle; a lower contact angle indicates a more hydrophilic (water-attracting) surface, while a higher angle indicates a hydrophobic (water-repelling) surface.

Optical properties, such as transparency and hardness, are also key performance indicators for many coatings, especially protective films on optical surfaces. The goal is often to create coatings that are highly transparent in the visible spectrum while offering improved scratch resistance and durability. The choice of polymer and additives plays a direct role in achieving the desired optical clarity and mechanical strength of the final film.

Precursor Chemistry in Advanced Material Synthesis

Metal 2-ethylhexanoates, which are derivatives of 2-ethylhexanoic acid, are widely utilized as versatile metal-organic precursors in the synthesis of a variety of advanced materials nih.govresearchgate.net. Their solubility in organic solvents, stability, and ability to decompose cleanly make them ideal candidates for producing metal oxides, catalysts, and nanomaterials.

Formation of Metal-Organic Compounds for Catalysis and Material Deposition

Metal 2-ethylhexanoates serve as precursors for a range of materials used in catalysis and for depositing thin films nih.govresearchgate.net. These compounds are part of a class of materials known as Metal-Organic Frameworks (MOFs), which can be used as sacrificial templates to create highly stable catalytic materials tudelft.nl. The controlled decomposition of these precursors allows for the synthesis of materials with specific properties. For example, cobalt 2-ethylhexanoate can be used to derive cobalt-based catalysts, which are effective due to cobalt's ability to exist in multiple oxidation states and form various complexes tudelft.nl.

In material deposition, techniques like Chemical Vapor Deposition (CVD) are used to synthesize thin films for a wide array of applications rsc.org. The choice of precursor is critical, and metal 2-ethylhexanoates are suitable due to their volatility and decomposition characteristics. Tin(II) 2-ethylhexanoate, for instance, is an industrially relevant catalyst used in the depolymerization of plastics and other chemical processes rsc.org.

Synthesis of Nanomaterials (e.g., Silver Nanoparticles, Zinc Oxide Nanoparticles) via this compound Derivatives

The synthesis of nanomaterials with controlled size and shape is a major field in material science. Metal 2-ethylhexanoates are excellent precursors for producing metal oxide nanoparticles through thermal decomposition or sol-gel methods nih.govresearchgate.netresearchgate.net.

Zinc Oxide (ZnO) Nanoparticles: Zinc(II) 2-ethylhexanoate is a well-established and cost-effective precursor for the synthesis of ZnO nanoparticles researchgate.net. The thermal decomposition of Zinc(II) 2-ethylhexanoate in the presence of surfactants or in high-boiling point amines can yield highly crystalline ZnO nanoparticles researchgate.net. The size of the resulting nanoparticles can be controlled by adjusting reaction parameters, with reported sizes ranging from approximately 3 to 13 nm researchgate.net. Another approach involves the rapid hydrolysis of zinc 2-ethylhexanoate in a solvent like propan-2-ol via a sol-gel method nih.gov.

PrecursorSynthesis MethodResulting NanomaterialAverage Particle SizeReference
Zinc(II) 2-ethylhexanoateThermal DecompositionZinc Oxide (ZnO)5 - 8 nm researchgate.net
Zinc(II) 2-ethylhexanoateSol-Gel (Hydrolysis)Zinc Oxide (ZnO)Not specified nih.gov
Tin(II) 2-ethylhexanoateThermal DecompositionTin(IV) Oxide (SnO2)3 - 3.5 nm researchgate.net

Silver (Ag) Nanoparticles: The synthesis of silver nanoparticles typically involves the reduction of a silver salt, such as silver nitrate (B79036) (AgNO₃), in the presence of a reducing agent and a stabilizing or capping agent to prevent agglomeration mdpi.com. While 2-ethylhexanoate derivatives are not the primary source of silver, the principles of nanoparticle synthesis rely on similar components. Various chemical methods use reducing agents like sodium borohydride (B1222165) or ascorbic acid and stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) or citrate (B86180) nih.gov. Green synthesis methods utilize plant extracts that contain organic compounds capable of reducing silver ions and stabilizing the resulting nanoparticles researchgate.net. The specific role of a 2-ethylhexanoate moiety in this context would likely be as a capping agent or as part of the solvent system, influencing the size and stability of the formed silver nanoparticles, though this is not explicitly detailed in the provided search results.

Environmental Fate and Transport Dynamics of Isooctyl 2 Ethylhexanoate

Biodegradation Pathways and Microbial Transformation Processes

Biodegradation is a primary mechanism for the environmental breakdown of isooctyl 2-ethylhexanoate (B8288628). This process is driven by microorganisms that utilize the compound as a source of carbon and energy, transforming it into simpler, less harmful substances.

The initial and rate-limiting step in the biodegradation of isooctyl 2-ethylhexanoate is enzymatic hydrolysis. Esterase and lipase (B570770) enzymes, common in various microorganisms, catalyze the cleavage of the ester bond. nih.govresearchgate.netThis reaction breaks the molecule into its constituent alcohol and carboxylic acid: isooctanol and 2-ethylhexanoic acid.

Following hydrolysis, these primary metabolites undergo further degradation. 2-ethylhexanol, a primary alcohol, can be oxidized by microbial alcohol dehydrogenases to form 2-ethylhexanoic acid. nih.govThis acid can then be further metabolized through pathways such as β-oxidation. nih.govStudies on related compounds, such as 2-ethylhexyl nitrate (B79036), have shown that Mycobacterium austroafricanum can biodegrade 2-ethylhexanol, yielding 2-ethylhexanoic acid. nih.govHowever, 2-ethylhexanoic acid itself can be toxic to some bacteria, potentially inhibiting further degradation if it accumulates. nih.govTable 1: Key Metabolites in the Biodegradation of this compound

Parent Compound Initial Reaction Primary Metabolites Secondary Metabolites
This compound Enzymatic Hydrolysis Isooctanol Further oxidation products

This interactive table summarizes the primary and secondary metabolites formed during the biodegradation process.

A diverse range of microorganisms present in soil, sediment, and wastewater treatment systems possess the enzymatic machinery to degrade esters like this compound. While specific studies on this compound are limited, research on structurally similar compounds, such as phthalate esters with 2-ethylhexyl moieties, provides insight into the key microbial players.

Genera known to be involved in the degradation of such compounds include Pseudomonas, Bacillus, Stenotrophomonas, and Microbacterium. nih.govFor instance, consortia enriched from marine sediments have demonstrated the ability to degrade di-(2-ethylhexyl) phthalate (DEHP), indicating the presence of robust ester-degrading bacteria in marine environments. nih.govMycobacterium austroafricanum has been specifically identified for its capability to degrade compounds containing the 2-ethylhexyl group. nih.govifremer.fr The primary enzymes involved are lipases and esterases. researchgate.netresearchgate.netCommercially available immobilized lipases, such as Novozym 435 from Candida antarctica, have been shown to effectively catalyze the hydrolysis of 2-ethylhexyl esters. researchgate.netThese enzymes function through mechanisms like the Ping-Pong Bi-Bi mechanism, where the enzyme binds to and releases products in a sequential manner. researchgate.net

| Kinetic Models | First-order, Second-order (Grau), Stover-Kincannon deswater.com| Monod, Haldane researchgate.netnih.gov|

This interactive table compares the key kinetic parameters of aerobic and anaerobic biodegradation processes.

Environmental Partitioning Behavior and Distribution

The movement and distribution of this compound in the environment are dictated by its physicochemical properties, leading to its partitioning between soil/sediment, water, and air.

As a hydrophobic organic compound, this compound is expected to exhibit significant sorption to soil and sediment particles. au.dkusgs.govThis partitioning behavior is a critical factor controlling its mobility and bioavailability in the environment. usgs.govcabidigitallibrary.org The primary factor governing the sorption of nonionic, hydrophobic compounds is the organic carbon content of the soil or sediment. nm.govThe compound partitions from the aqueous phase into the soil organic matter. usgs.govThis relationship is quantified by the organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong sorption and limited mobility. Other soil properties, such as clay content, cation exchange capacity, and pH, generally have a much smaller influence on the sorption of such compounds. nm.govThe process of sorption can lead to the sequestration of the contaminant over time, making it less available for biodegradation or transport. au.dkDesorption, the release of the compound from soil particles back into the water phase, is often a slow process, contributing to the long-term persistence of the chemical in the solid phase. au.dk

Volatilization is the process by which a chemical transfers from soil or water into the atmosphere. The tendency of this compound to volatilize is determined by its vapor pressure and Henry's Law constant. While specific data for this compound is not readily available, its structural components suggest a moderate potential for volatilization. For instance, its metabolite, 2-ethylhexanol, has significant volatility and has been identified as a volatile organic compound (VOC) in indoor air, originating from the microbial degradation of plasticizers. nih.gov Once in the atmosphere, this compound would be subject to atmospheric dispersion, influenced by wind speed, direction, and atmospheric stability. epa.govIt can also undergo photo-oxidation reactions, primarily with hydroxyl radicals, which would be its main atmospheric degradation pathway. The dispersed vapor can eventually be removed from the atmosphere through wet deposition (rain) or dry deposition, potentially contaminating distant ecosystems.

Assessment of Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The potential for a chemical substance to be absorbed by an organism from its surrounding environment and to accumulate in its tissues is a critical aspect of its environmental risk profile. This process, known as bioaccumulation, can lead to concentrations within the organism that are significantly higher than in the ambient air, water, or soil. For this compound, its potential for bioaccumulation is primarily evaluated through its physicochemical properties and predictive modeling, with supporting data from assessments of structurally similar compounds.

Aquatic Organisms

The bioaccumulation potential of this compound in aquatic ecosystems is considered to be significant. This is largely predicated on its high lipophilicity, a characteristic that describes its tendency to dissolve in fats, oils, and lipids. A key indicator of this property is the octanol-water partition coefficient (Kow), which for this compound has been determined to be high.

Key Research Findings:

Log Kow: The log Kow for 2-ethylhexyl 2-ethylhexanoate is 6.6, indicating a high potential for the substance to partition from water into the fatty tissues of aquatic organisms canada.ca.

Bioconcentration Factor (BCF): A modeled BCF value of approximately 40,000 L/kg has been reported canada.ca. This value significantly exceeds the thresholds that are often used to identify bioaccumulative substances.

The high BCF value suggests that aquatic organisms, such as fish and invertebrates, are likely to absorb this compound from the water at a much faster rate than they can eliminate it, leading to a high degree of bioconcentration. This is a concern because it can lead to the transfer and magnification of the substance through the aquatic food web.

Interactive Data Table: Bioaccumulation Metrics for this compound in Aquatic Environments

ParameterValueInterpretationSource
Log Kow6.6High lipophilicity, indicating a strong tendency to accumulate in fatty tissues. canada.ca
Bioconcentration Factor (BCF)~ 40,000 L/kgHigh potential for accumulation in aquatic organisms from the water column. canada.ca

Note: The BCF value is based on modeling.

While direct empirical studies on the bioaccumulation of this compound in a variety of aquatic species are not extensively available in the public domain, the modeled data, supported by its chemical properties, provide a strong line of evidence for its bioaccumulative nature in the aquatic environment.

Terrestrial Organisms

Specific research detailing the bioaccumulation of this compound in terrestrial organisms, such as soil invertebrates, birds, or mammals, is limited. However, inferences can be drawn from its physicochemical properties. The high log Kow value of 6.6 suggests that if terrestrial organisms are exposed to this compound, there is a high potential for it to be absorbed and stored in their fatty tissues canada.ca.

Potential exposure pathways for terrestrial organisms could include:

Soil Invertebrates: Direct contact with and ingestion of contaminated soil and organic matter.

Higher Trophic Levels: Consumption of organisms that have already accumulated the substance.

Given the absence of specific studies on terrestrial species, a definitive quantitative assessment of the bioaccumulation potential in this compartment is not possible at this time. However, the inherent lipophilicity of this compound strongly suggests that bioaccumulation in terrestrial food chains is a plausible and potentially significant pathway that warrants further investigation. The principles of bioaccumulation are not confined to aquatic systems, and substances with high lipophilicity are generally of concern across different ecosystems.

Biochemical and Mechanistic Investigations of Isooctyl 2 Ethylhexanoate Interactions

In Vitro Metabolic Transformations of Isooctyl 2-ethylhexanoate (B8288628) in Model Systems

Esterase-Mediated Hydrolysis Mechanisms

The initial and primary metabolic pathway for isooctyl 2-ethylhexanoate, like other 2-ethylhexyl esters, is enzymatic hydrolysis. industrialchemicals.gov.au This reaction is predominantly mediated by carboxylesterases (EC 3.1.1), a diverse group of hydrolase enzymes found in various tissues. In vitro studies using human liver and skin S9 fractions have demonstrated that these enzymes efficiently catalyze the cleavage of the ester bond. nih.gov This process yields the two constituent molecules: isooctanol and 2-ethylhexanoic acid (2-EHA). industrialchemicals.gov.au

The mechanism of this hydrolysis involves a catalytic triad within the active site of the esterase enzyme, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which is stabilized by other residues in the active site. The intermediate then collapses, releasing the isooctanol moiety and forming an acyl-enzyme complex. Finally, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme complex, releasing 2-ethylhexanoic acid and regenerating the active enzyme.

The rate of this hydrolysis can be influenced by the specific structure of the ester. Research on a series of fatty esters of 2-ethylhexanol (EH) and 2-ethylhexanoic acid (EHA) has shown that factors such as carbon chain length and the position of branching can impact the intrinsic clearance rates in liver and skin models. nih.gov While specific kinetic data for this compound is not detailed in the provided sources, the general principle holds that its metabolism is initiated by this efficient esterase-mediated cleavage.

Further Biotransformation of Hydrolytic Products

Following hydrolysis, the resulting products, isooctanol and 2-ethylhexanoic acid, undergo extensive further biotransformation.

Metabolism of Isooctanol: Isooctanol, a branched primary alcohol, is metabolized through pathways similar to other alcohols. echemi.comnih.gov It is subject to oxidation, a process that can involve alcohol dehydrogenases. While specific studies on isooctanol are limited in the search results, it is known to be a mammalian metabolite. echemi.comnih.gov

Metabolism of 2-Ethylhexanol (as a surrogate for Isooctanol): Extensive research on the closely related isomer, 2-ethylhexanol (2-EH), provides significant insight into the likely metabolic fate of isooctanol. Studies in rats show that 2-EH is rapidly absorbed and metabolized. tandfonline.comnih.govnih.govtandfonline.com The primary metabolic pathway is oxidation. Alcohol dehydrogenase can oxidize 2-EH to its corresponding aldehyde, 2-ethylhexanal, which is then rapidly oxidized to 2-ethylhexanoic acid (2-EHA). wikipedia.org

This initial product, 2-EHA, undergoes several subsequent metabolic steps, primarily through ω- and (ω-1)-oxidation, leading to a variety of metabolites. The major identified metabolites excreted in urine include:

2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid) nih.govnih.govtandfonline.com

2-ethyl-5-hydroxyhexanoic acid tandfonline.comnih.govnih.govtandfonline.com

2-ethyl-5-ketohexanoic acid tandfonline.comnih.gov

A significant portion of these oxidized metabolites are conjugated with glucuronic acid before excretion, forming glucuronides. nih.govtandfonline.com A smaller fraction of 2-EH metabolism can proceed through β-oxidation of 2-ethylhexanoic acid, leading to the formation of 2-heptanone and 4-heptanone and the release of CO2. tandfonline.comnih.gov Only a very small percentage (around 3%) of the original 2-ethylhexanol is excreted unchanged. tandfonline.comnih.gov

Metabolites of 2-Ethylhexanol (Surrogate for Isooctanol)

MetaboliteMetabolic PathwayReference
2-Ethylhexanoic acidOxidation of 2-Ethylhexanol tandfonline.comnih.govwikipedia.org
2-Ethyl-1,6-hexanedioic acidω-Oxidation nih.govnih.govtandfonline.com
2-Ethyl-5-hydroxyhexanoic acid(ω-1)-Oxidation tandfonline.comnih.govnih.govtandfonline.com
2-Ethyl-5-ketohexanoic acidOxidation of hydroxylated metabolite tandfonline.comnih.gov
2-Heptanone / 4-Heptanoneβ-Oxidation and Decarboxylation tandfonline.comnih.gov
Glucuronide ConjugatesPhase II Conjugation nih.govtandfonline.com

Interactions with Cellular Components and Biological Membranes (Mechanistic Focus)

The interaction of this compound and its metabolites with cellular structures is primarily dictated by their physicochemical properties, particularly their lipophilicity. As an ester with a 16-carbon backbone, the parent compound is highly lipophilic, suggesting a strong affinity for the lipid bilayers of cellular membranes. nih.gov

While direct studies on this compound are not available, research on similar compounds, such as other lipophilic esters and organic salts, provides a mechanistic framework. nih.gov The partitioning of such molecules into the membrane can physically perturb the lipid arrangement. nih.gov This can lead to several effects:

Alteration of Membrane Fluidity: The insertion of lipophilic molecules into the lipid bilayer can disrupt the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity. nih.gov This fluidization can affect the function of integral membrane proteins, such as receptors and enzymes, whose activity is sensitive to the surrounding lipid environment. nih.gov

Changes in Permeability: Disruption of the lipid bilayer can increase the membrane's permeability, potentially leading to the leakage of ions and small molecules across the cell membrane. nih.gov

Interaction with Acyl Chains: The hydrophobic portions of the ester, the isooctyl and 2-ethylhexyl chains, are likely to interact with the hydrophobic acyl chains of the membrane phospholipids through van der Waals forces. nih.gov

The hydrolysis products, isooctanol and 2-ethylhexanoic acid, also interact with membranes. 2-Ethylhexanoic acid, as an amphipathic molecule, can insert into the bilayer with its carboxyl group oriented towards the aqueous phase and its alkyl chain penetrating the hydrophobic core. This type of interaction is common for surfactants and can cause significant disruption of membrane structure and function. nih.gov

Role in Chemical Ecology and Interspecies Communication (e.g., Pheromone Studies)

Based on the available scientific literature, there is no specific, documented role for this compound in chemical ecology or as a pheromone in interspecies communication. Chemical ecology is the study of chemically-mediated interactions between living organisms, encompassing pheromones, defensive chemicals, and kairomones. researchgate.net While various esters serve as signaling molecules in insects and plants, this compound has not been identified as one of these compounds in the reviewed sources. The field extensively documents compounds like halogenated furanones used by algae to deter bacterial colonization or chemicals released by phytoplankton in response to predation, but this compound is not mentioned in these contexts. nih.gov Therefore, its function in this area remains uncharacterized.

Regulatory Science and Environmental Assessment Methodologies

Scientific Frameworks for Ecological Risk Classification and Prioritization

Scientific frameworks for ecological risk assessment provide a systematic process to evaluate the potential adverse effects of chemical stressors on the environment. rmpcecologia.comresearchgate.net These frameworks are essential for classifying and prioritizing substances like isooctyl 2-ethylhexanoate (B8288628) for further regulatory action.

A typical framework consists of three main phases: problem formulation, analysis, and risk characterization. researchgate.net

Problem Formulation: This initial stage defines the scope of the assessment. It identifies the stressors (in this case, isooctyl 2-ethylhexanoate), the ecosystems potentially at risk, and the specific ecological effects (endpoints) to be evaluated. researchgate.net

Analysis Phase: This phase involves two key components: ecological effects characterization and exposure characterization. rmpcecologia.comepa.gov

Ecological Effects Characterization: Evaluates the intrinsic hazardous properties of the substance and the relationship between the level of the stressor and the incidence and severity of adverse ecological effects.

Exposure Characterization: Examines the sources, distribution, and pathways of the chemical in the environment and the extent of contact with ecological receptors. epa.gov

Several jurisdictions have developed specific approaches for classifying and prioritizing chemicals. For instance, Environment and Climate Change Canada has utilized an Ecological Risk Classification of Organic Substances (ERC) approach. canada.ca This risk-based methodology uses multiple lines of evidence, integrating empirical and modeled data to establish hazard and exposure profiles for organic substances. canada.ca Such frameworks allow for the prioritization of chemicals that may require further detailed risk assessment and potential risk management actions. foodpackagingforum.org For example, the Government of Canada conducted a screening assessment of 2-ethylhexyl-2-ethylhexanoate (a synonym for this compound) as part of the Chemicals Management Plan (CMP), which helps to identify substances that may pose a risk to the environment or human health. canada.ca

Table 1: Phases of a Generic Ecological Risk Assessment Framework

Phase Key Objectives Components
Problem Formulation Define the scope and goals of the assessment. - Identify stressor (this compound)- Characterize ecosystems at risk- Select assessment endpoints
Analysis Characterize exposure and ecological effects. - Exposure Characterization: Analyze sources, fate, transport, and receptor contact.- Ecological Effects Characterization: Evaluate stressor-response relationships.

Methodological Considerations for Environmental Exposure Assessment

Environmental exposure assessment is a critical component of risk assessment, aiming to quantify the concentration of a chemical that environmental compartments are exposed to. normandata.eu The process involves identifying exposure pathways and developing scenarios to estimate Predicted Environmental Concentrations (PECs). normandata.eu

Key methodological considerations include:

Identifying Sources and Release Estimation: The first step is to identify the sources of release into the environment throughout the chemical's lifecycle, from manufacturing and formulation to industrial and consumer use, and finally, disposal. Release factors, which express the fraction of the substance released, are determined based on operational conditions and risk management measures. rivm.nl For this compound, sources may include its use in cosmetics like foot lotions and face make-up. canada.ca

Characterizing Exposure Pathways: This involves understanding how the substance moves through and between different environmental media (air, water, soil, sediment). For a substance used in personal care products, a key pathway involves release to wastewater, followed by treatment in a sewage treatment plant (STP), and subsequent potential release to surface waters. normandata.eu

Developing Exposure Scenarios: Scenarios are constructed to estimate exposure at both local and regional scales. normandata.eurivm.nl A local assessment might focus on releases from a specific industrial point source or the wide dispersive use of consumer products, while a regional assessment considers the combined releases from multiple sources within a larger geographic area. normandata.eu

Data Gathering and Modeling: Exposure assessments utilize a combination of measured data and mathematical models. nih.gov When monitoring data is scarce, models are used to estimate chemical concentrations in various environmental media. nih.gov The assessment must consider the duration and frequency of contact between the chemical and the environmental compartment. epa.gov

Regulatory guidelines, such as those under REACH in Europe, provide a structured workflow for environmental exposure assessment, often starting with conservative, first-tier assumptions that can be refined with more specific data in subsequent iterations. normandata.eurivm.nl

Table 2: Key Steps in Environmental Exposure Assessment for this compound

Step Description Relevant Factors for this compound
1. Release Estimation Quantify the amount of substance released to the environment from all lifecycle stages. Use in cosmetics (e.g., foot lotions, face make-up) leading to "down-the-drain" releases. canada.ca
2. Pathway Analysis Identify routes of movement and transformation in the environment. Entry into wastewater systems, potential partitioning in sewage treatment plants, and release to aquatic environments.
3. Exposure Quantification Calculate or model the concentration of the substance in relevant environmental media (water, soil, sediment). Estimation of Predicted Environmental Concentration (PEC) in surface water receiving STP effluent.

| 4. Receptor Identification | Identify the ecological receptors (e.g., aquatic organisms) that may be exposed. | Aquatic life in rivers and lakes where treated wastewater is discharged. |

Predictive Modeling Approaches for Environmental Persistence and Mobility

Predictive models are indispensable tools in regulatory science for estimating a chemical's environmental behavior when empirical data is limited. These in silico models use a substance's physicochemical properties to predict its persistence, bioaccumulation, and mobility.

Environmental Persistence: Persistence refers to the length of time a chemical remains in the environment. Models predict degradation rates (e.g., biodegradation, hydrolysis, photolysis) to classify substances as persistent (P), very persistent (vP), or not persistent. For organic esters like this compound, hydrolysis and biodegradation are key degradation pathways.

Environmental Mobility: Mobility describes how a chemical moves and partitions between environmental compartments. Fugacity-based multimedia models are commonly used to simulate the fate and transport of organic chemicals. trentu.ca These models use properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) to predict whether a substance is likely to be found predominantly in water, soil, air, or sediment.

Advanced Modeling Techniques: Machine learning and deep learning models are increasingly being used to predict chemical properties and environmental risks. nih.gov For example, message-passing neural networks can be trained on large datasets of chemical structures and experimental data to classify compounds based on their persistence, bioaccumulation, and toxicity (PBT) characteristics. nih.gov These models can serve as early screening tools to identify potential environmental risks associated with new or existing chemicals. nih.gov

These predictive models are integral to frameworks like REACH, where they are used to fulfill data requirements for chemical safety assessments, particularly for substances with lower production volumes where extensive testing may not be required.

Table 3: Predictive Models in Environmental Assessment

Model Type Purpose Key Inputs for this compound Predicted Outcome
Biodegradation Models Predict the rate and extent of microbial degradation. Molecular structure, functional groups (ester linkage). Half-life in water, soil, and sediment.
Hydrolysis Models Predict the rate of chemical breakdown in water. Ester functional group, pH of the receiving water. Hydrolysis half-life.
Multimedia Fugacity Models (e.g., Level III) Predict environmental distribution and partitioning. Molar mass, water solubility, vapor pressure, log Kow. Percentage of mass partitioned to air, water, soil, sediment.

| PBT Screening Models (e.g., Machine Learning) | Classify substances based on Persistence, Bioaccumulation, and Toxicity criteria. | Chemical structure (e.g., SMILES format). | PBT classification score or category. |

Standardization of Analytical Protocols for Regulatory Compliance

Standardized analytical protocols are fundamental to regulatory science, ensuring that data on chemical identity, purity, and concentration are reliable, reproducible, and comparable across different laboratories. pharmasalmanac.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide extensive guidance on the development, validation, and implementation of such methods. epa.govgmp-compliance.org

The lifecycle of a regulatory analytical method includes several stages:

Method Development: This involves selecting the appropriate analytical technology and instruments to identify and quantify the substance of interest in various matrices (e.g., water, soil, consumer products). lcms.cz For an organic ester like this compound, common techniques would include gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification. veranova.com

Method Validation: The developed method must undergo rigorous validation to demonstrate its suitability for the intended purpose. gmp-compliance.org Validation assesses several performance characteristics in accordance with guidelines like those from the International Council for Harmonisation (ICH). veranova.com

Method Verification and Transfer: Laboratories that adopt a validated method must first verify that they can achieve the required performance in their own facility. When a method is transferred between laboratories, a formal process ensures the receiving lab can perform the analysis with the same level of accuracy and precision.

Standardization ensures that compliance monitoring and environmental assessments are based on high-quality, defensible data. epa.gov The EPA, for example, maintains a collection of standardized analytical methods for use in environmental restoration and monitoring programs. epa.govepa.gov Adherence to these protocols is essential for generating data that can be accepted for regulatory submissions and risk assessments. fda.gov

Table 4: Typical Validation Parameters for an Analytical Protocol for this compound

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. No interference at the retention time of the analyte from blank matrix or potential impurities.
Accuracy The closeness of test results to the true value. Percent recovery typically within 80-120% for environmental samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Relative Standard Deviation (RSD) should be below a specified threshold (e.g., <15-20%).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically defined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically defined as a signal-to-noise ratio of 10:1.

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition. |

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration of Isooctyl 2-ethylhexanoate (B8288628) in Advanced Catalytic Systems

The synthesis of isooctyl 2-ethylhexanoate is fundamentally a catalytic process, traditionally relying on acid catalysts. smolecule.com Modern research, however, is exploring more advanced and sustainable catalytic systems to improve efficiency, selectivity, and environmental compatibility.

Advanced Catalytic Synthesis:

Solid Acid Catalysts: To overcome the separation and corrosion issues associated with liquid acid catalysts like sulfuric acid, research is ongoing into solid acid catalysts. These materials, such as zeolites and ion-exchange resins, offer easier separation from the product mixture and potential for regeneration and reuse, aligning with green chemistry principles.

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, presents a highly selective and environmentally benign route for ester synthesis. researchgate.net For instance, the immobilized lipase (B570770) Novozym 435 has been studied for the synthesis of 2-ethylhexyl-2-ethylhexanoate, a structurally similar ester, demonstrating the potential for enzymatic routes that operate under mild conditions, reducing energy consumption and byproduct formation. researchgate.net

Nano-catalysts: The use of nano-catalysts, such as nano-silver/sulfonated graphene, has been explored for the oxidation of isooctyl aldehyde to isooctanoic acid, a precursor to this compound. google.com Such catalysts can offer high activity and selectivity, leading to higher yields and simpler purification processes. google.com

Role in Catalytic Formulations: Beyond its synthesis, derivatives of the constituent acid, 2-ethylhexanoic acid, are integral to certain industrial catalytic systems. For example, nickel(II) 2-ethylhexanoate is a key precursor, along with an alkylaluminum cocatalyst, in the formation of Ziegler-type hydrogenation catalysts. nih.gov These systems are crucial for large-scale industrial processes like the selective hydrogenation of styrenic block copolymers. nih.gov The research into these catalysts, which exist as a mixture of metal clusters and unreduced ions, provides insight into the complex catalytic environments where compounds structurally related to this compound play a critical role. nih.gov

Catalyst TypePrecursorsKey AdvantagesResearch Focus
Ziegler-type Hydrogenation Ni(2-ethylhexanoate)₂, AlEt₃High activity in polymer hydrogenationCharacterization of active metal nanocluster species
Enzymatic (Lipase) Isooctanol, 2-ethylhexanoic acidHigh selectivity, mild reaction conditions, environmentally benignOptimizing reaction kinetics and enzyme stability
Solid Acid Isooctanol, 2-ethylhexanoic acidEase of separation, reusability, reduced corrosionDevelopment of novel porous materials with high catalytic activity
Nano-catalyst Isooctyl aldehyde, OxygenHigh conversion and selectivity, mild conditionsSynthesis and application of novel nanomaterials

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of Behavior

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of chemical compounds at the molecular level. nih.gov While specific, in-depth computational studies on this compound are an emerging area, the application of these methods holds significant promise for predicting its properties and interactions.

These computational approaches allow researchers to model:

Conformational Analysis: Predicting the three-dimensional structure and flexibility of the this compound molecule, which influences its physical properties like viscosity and boiling point.

Interaction with Polymers: Simulating how the ester interacts with polymer chains (e.g., PVC) to understand the mechanisms of plasticization, including how it affects glass transition temperature and material flexibility.

Lubricant Film Formation: Modeling the behavior of this compound molecules at the interface between two surfaces under pressure and shear. This can help in designing more effective lubricant formulations by predicting film strength, friction coefficients, and wear resistance.

Solvent Effects: Simulating its behavior as a solvent for various solutes, which is crucial for its application in coatings and adhesives.

By using quantum mechanical calculations and developing accurate force fields, researchers can predict electronic properties and simulate large-scale systems to understand macroscopic behavior. princeton.edu These predictive models can accelerate the development of new formulations and applications by reducing the need for extensive empirical testing. nih.govprinceton.edu

Sustainable Chemistry and Circular Economy Approaches for this compound Lifecycle Management

The principles of sustainable chemistry and the circular economy are increasingly being applied to the lifecycle of industrial chemicals like this compound. mdpi.comsuschem.org The goal is to minimize environmental impact, reduce waste, and conserve resources. mdpi.com

Key areas of focus include:

Renewable Feedstocks: A primary goal is to move away from petroleum-based raw materials. Research is exploring the production of the precursor alcohol (isooctanol) and 2-ethylhexanoic acid from biomass. researchgate.net Lignocellulosic biomass, a non-food crop source, is a promising feedstock for a variety of platform chemicals that could serve as starting points for the synthesis of these precursors. researchgate.net

Green Synthesis Processes: As discussed in the catalysis section, employing energy-efficient processes with recyclable catalysts and minimizing waste streams are core tenets of green chemistry. gctlc.org This includes designing processes that maximize atom economy, converting the highest possible proportion of raw materials into the final product.

Lifecycle and End-of-Life Management: In a circular economy model, the focus extends to the entire product lifecycle. ivl.se For a compound like this compound used as a plasticizer, this involves designing plastics that can be more effectively recycled. This requires understanding how the plasticizer affects the recyclability of the polymer and developing methods to either recover the plasticizer or ensure it does not hinder the recycling process. The ultimate aim is to reintegrate production and consumption losses back into the material life cycle. ivl.se

Sustainability ApproachApplication to this compoundDesired Outcome
Renewable Feedstocks Synthesis from biomass-derived isooctanol and 2-ethylhexanoic acid.Reduced dependence on fossil fuels and lower carbon footprint.
Green Catalysis Use of enzymatic or solid acid catalysts in synthesis.Increased energy efficiency, reduced waste, and elimination of hazardous reagents.
Circular Economy Designing for recyclability in plastic formulations; exploring biodegradation pathways.Minimized plastic waste and creation of closed-loop material systems.

Innovative Applications in Specialized Fields

The unique properties of this compound, such as its low volatility, good thermal stability, and excellent lubricity, make it a candidate for innovative applications in specialized fields beyond its traditional uses. smolecule.com

Advanced Lubricants: In the realm of lubrication, there is a continuous demand for fluids that can perform under extreme conditions of temperature and pressure. This compound can be formulated as a base oil or a performance-enhancing additive in synthetic lubricants. smolecule.comjohoku-chemical.com Its ester structure provides good thermal stability and solvency for other additives. justia.com It is part of a class of synthetic esters, such as diesters, that are used to create high-performance lubricants for aviation, automotive, and industrial applications where mineral oils are inadequate. justia.comilco-chemie.de

High-Octane Fuel Components: The use of biofuels is a key strategy to reduce carbon dioxide emissions from internal combustion engines. mdpi.com While not a direct fuel itself, this compound is structurally related to compounds being investigated as next-generation biofuel components or octane (B31449) enhancers. Branched-chain esters can improve the cold-flow properties and increase the octane rating of fuels. Higher octane fuels allow for more efficient engine designs with higher compression ratios, leading to improved performance and lower emissions. researchgate.net Research into upgrading bio-alcohols (like bio-derived 2-ethylhexanol) through esterification to produce fuel-compatible molecules is an active area of development. researchgate.net This positions esters like this compound as a potential component in advanced biofuel blends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.